

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-Pronuciferine

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Compound of Interest

Compound Name: *Pronuciferine, (-)-*

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Introduction

(-)-Pronuciferine is a proaporphine alkaloid, a class of natural products characterized by a spirocyclic isoquinoline core. This guide provides a comprehensive overview of the chemical structure, stereochemistry, and relevant physicochemical and biological properties of (-)-pronuciferine. The information presented herein is intended to support research and development efforts in medicinal chemistry, pharmacology, and drug discovery.

Chemical Structure and Stereochemistry

(-)-Pronuciferine is a tetracyclic alkaloid with the chemical formula $C_{19}H_{21}NO_3$. Its structure features a spiro-cyclohexadienone ring system fused to a tetrahydroisoquinoline moiety. The molecule contains a single chiral center at the spiro carbon, designated as C-4.

The absolute configuration of (-)-pronuciferine is (4S). This has been determined through spectroscopic analysis and its relationship to its enantiomer, (+)-pronuciferine, which is the (4R)-enantiomer. The stereochemistry is crucial for its biological activity and interaction with molecular targets.

Systematic IUPAC Name: (4S)-10,11-dimethoxy-5-methylspiro[5-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for (-)-pronuciferine is presented below. This data is essential for its identification, characterization, and quantification.

Property	Value	Reference(s)
Molecular Formula	C ₁₉ H ₂₁ NO ₃	[1]
Molecular Weight	311.38 g/mol	[1]
Appearance	Solid	[2]
Melting Point	127-129 °C (for the racemate)	[2]
Specific Rotation [α] _D	-7° (c 1, CHCl ₃) (inferred from the value for the (+)-enantiomer)	[3]
¹ H NMR (CDCl ₃ , MHz)	Refer to Table 2	[3]
¹³ C NMR (CDCl ₃ , MHz)	Refer to Table 3	[3]

Table 2: ¹H NMR Spectroscopic Data for (-)-Pronuciferine in CDCl₃

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not available in search results			

Table 3: ¹³C NMR Spectroscopic Data for (-)-Pronuciferine in CDCl₃

Chemical Shift (ppm)	Assignment
Data not available in search results	

Experimental Protocols

Isolation of Pronuciferine from *Nelumbo nucifera*

The following protocol describes a general method for the isolation of pronuciferine from the leaves of *Nelumbo nucifera* (lotus). This procedure can be adapted and optimized for specific laboratory conditions.

1. Extraction:

- Dried and powdered leaves of *Nelumbo nucifera* are extracted with an acidic aqueous solution (e.g., 0.1 M HCl) using ultrasonication.
- The combined extracts are filtered, and the pH is adjusted to approximately 8.5 with a base (e.g., 0.1 M NaOH) to precipitate the crude alkaloids.
- The precipitate is collected by filtration and dried under reduced pressure.

2. Purification by High-Speed Counter-Current Chromatography (HSCCC):

- The crude alkaloid extract is subjected to HSCCC for purification.
- A suitable two-phase solvent system is employed, such as n-hexane-ethyl acetate-methanol-water.
- The fractions are collected and analyzed by an appropriate method (e.g., HPLC) to identify those containing pronuciferine.
- The pronuciferine-containing fractions are combined and the solvent is evaporated to yield the purified compound.

Enantioselective Synthesis of (-)-Pronuciferine

A detailed experimental protocol for the enantioselective synthesis of (S)-(-)-pronuciferine is not currently available in the provided search results. However, a general strategy for the synthesis of the racemic mixture has been reported, which involves the construction of the spiro-cyclohexadienone ring system as a key step. Enantioselective approaches would likely involve the use of a chiral catalyst or a chiral auxiliary to induce stereoselectivity at the spirocyclic center.

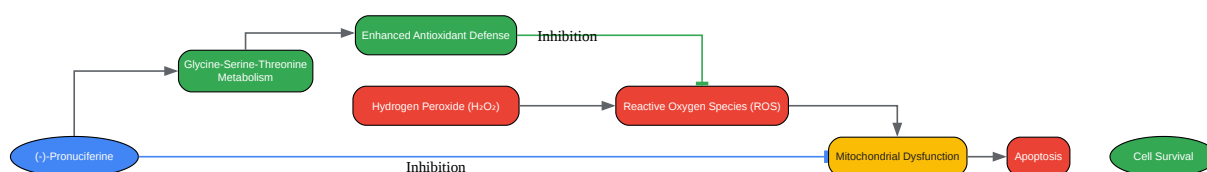
Biological Activity and Signaling Pathways

(-)-Pronuciferine has demonstrated neuroprotective effects against oxidative stress-induced apoptosis in human neuroblastoma SH-SY5Y cells. This activity is linked to its influence on the glycine-serine-threonine metabolic pathway.

Neuroprotective Mechanism against H₂O₂-Induced Apoptosis

Hydrogen peroxide (H₂O₂) induces oxidative stress, leading to a cascade of events that culminate in apoptosis. This process typically involves the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the activation of caspases. (-)-Pronuciferine has been shown to mitigate these effects. The proposed mechanism involves the modulation of the glycine-serine-threonine pathway, which plays a crucial role in cellular antioxidant defense and one-carbon metabolism. By influencing this pathway, (-)-pronuciferine may enhance the cell's capacity to counteract oxidative damage and inhibit the downstream apoptotic signaling.

The following diagram illustrates the proposed signaling pathway for the neuroprotective effect of (-)-pronuciferine.



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Caption: Proposed neuroprotective mechanism of (-)-pronuciferine.

Conclusion

(-)-Pronuciferine is a stereochemically defined proaporphine alkaloid with significant neuroprotective properties. This guide has summarized its key chemical and structural features, provided an overview of its spectroscopic data, and outlined experimental approaches for its isolation. The elucidation of its mechanism of action, particularly its modulation of the glycine-serine-threonine pathway in the context of oxidative stress, opens avenues for the development of novel therapeutic agents for neurodegenerative diseases. Further research is warranted to fully characterize its pharmacological profile and to develop efficient and scalable enantioselective synthetic routes.

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